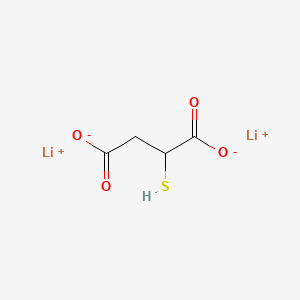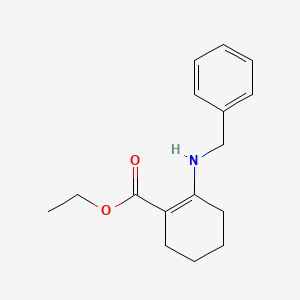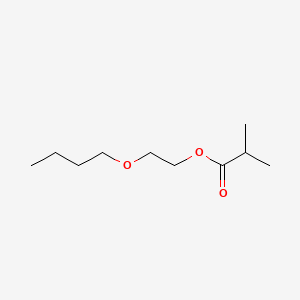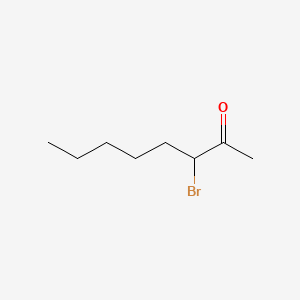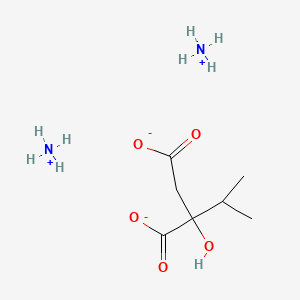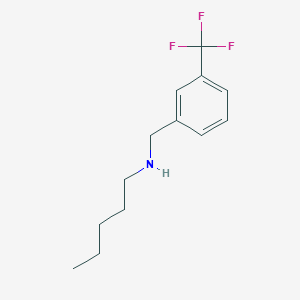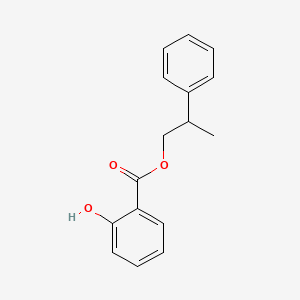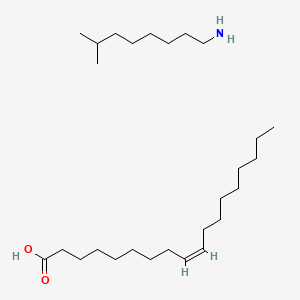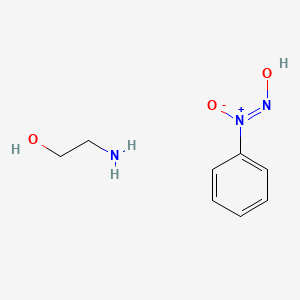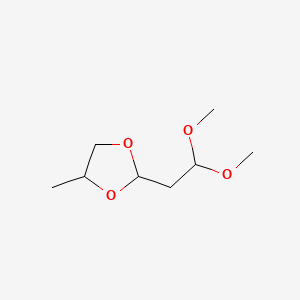
2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring substituted with a dimethoxyethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane typically involves the reaction of 2,2-dimethoxyethanol with 4-methyl-1,3-dioxolane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to more saturated structures.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The dimethoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, while the dioxolane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions enable the compound to exert its effects in various chemical and biological systems.
類似化合物との比較
Similar Compounds
Dimethoxyethane: Similar in structure but lacks the dioxolane ring.
Ethylene glycol dimethyl ether: Another related compound with similar solvent properties.
1,3-Dioxolane: Shares the dioxolane ring but lacks the dimethoxyethyl group.
Uniqueness
2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane is unique due to the presence of both the dimethoxyethyl group and the dioxolane ring, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis, research, and industry.
特性
CAS番号 |
85030-52-0 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O4/c1-6-5-11-8(12-6)4-7(9-2)10-3/h6-8H,4-5H2,1-3H3 |
InChIキー |
ZSTBDLRRJVNBQV-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)CC(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




